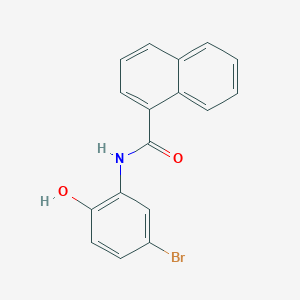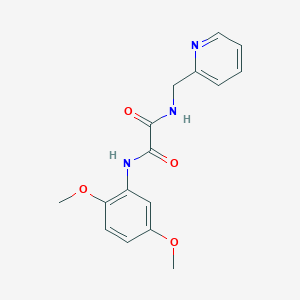
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide, also known as DTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTQ is a heterocyclic compound that consists of a furyl ring, a triazole ring, and a quinoxaline ring. This chemical compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied.
Mécanisme D'action
The mechanism of action of 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest. It has also been shown to inhibit the activity of phosphoinositide 3-kinase, which is involved in cell survival signaling pathways.
Biochemical and Physiological Effects:
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties and inhibit the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. Its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide. One direction is to investigate its potential applications in combination with other drugs in cancer treatment. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide can be synthesized using various methods, including the reaction of 2-furylcarboxaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst, followed by the reaction of the resulting compound with 6-bromoquinoxalinecarboxylic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with 3-amino-1,2,4-triazole in the presence of potassium carbonate, followed by the reaction with 2-furylcarboxaldehyde.
Applications De Recherche Scientifique
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties.
Propriétés
IUPAC Name |
2,3-bis(furan-2-yl)-N-(1H-1,2,4-triazol-5-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O3/c26-18(24-19-20-10-21-25-19)11-5-6-12-13(9-11)23-17(15-4-2-8-28-15)16(22-12)14-3-1-7-27-14/h1-10H,(H2,20,21,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKVOUCHUZVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=NN4)N=C2C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7075929 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)